molecular formula C22H15NO5 B2363265 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid CAS No. 833438-10-1

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid

Cat. No. B2363265
CAS RN: 833438-10-1
M. Wt: 373.364
InChI Key: YQYKWVRIQXWHRT-UHFFFAOYSA-N
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Description

2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid, also known as CFMQ, is a synthetic compound that has been widely used in scientific research. CFMQ is a quinoline derivative that contains a furan ring and a carboxylic acid group. This compound has shown potential in various applications, including cancer research, drug discovery, and as a fluorescent probe.

Scientific Research Applications

Synthesis and Chemical Properties

The chemical compound 2-[5-(2-Carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid represents a class of molecules that have been explored for various applications in scientific research, particularly in the synthesis of new chemical entities. The synthesis of related compounds often involves reactions such as the Povarov cycloaddition reaction and the Vilsmeier Haack reaction method. For instance, derivatives of furan-2-carboxamide have been synthesized to explore their potential as therapeutic agents due to their potent anticancer, antibacterial, antifungal, anti-inflammatory, and immunological modulator properties (Bonilla-Castañeda et al., 2022). Similarly, the catalytic transformation of bio-derived furans into valuable ketoacids and diketones using water-soluble ruthenium catalysts represents a key research area, indicating the compound's relevance in the development of green chemistry processes (Gupta et al., 2015).

Applications in Material Science

The enzymatic oxidation of 5-hydroxymethylfurfural to furan-2,5-dicarboxylic acid (FDCA) highlights the application of furan derivatives in the production of biobased polymers. FDCA is a promising biobased platform chemical for polymer production, showcasing the compound's potential in sustainable material science (Dijkman, Groothuis, & Fraaije, 2014).

Pharmacological and Biological Applications

The exploration of quinoline and furan derivatives for pharmacological properties has led to the discovery of compounds with anti-inflammatory and antibacterial properties, some showing reduced gastro-intestinal toxicity and lipid peroxidation. Such studies contribute significantly to the development of new therapeutic agents with improved safety profiles (Alam et al., 2011). Additionally, the pharmacological characterization of allosteric modulators of receptors, using furan derivatives, demonstrates the complex pharmacology of novel ligands, further highlighting the compound's relevance in drug discovery (Hudson et al., 2014).

properties

IUPAC Name

2-[5-(2-carboxyphenyl)furan-2-yl]-6-methylquinoline-4-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H15NO5/c1-12-6-7-17-15(10-12)16(22(26)27)11-18(23-17)20-9-8-19(28-20)13-4-2-3-5-14(13)21(24)25/h2-11H,1H3,(H,24,25)(H,26,27)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQYKWVRIQXWHRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC2=C(C=C1)N=C(C=C2C(=O)O)C3=CC=C(O3)C4=CC=CC=C4C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H15NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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